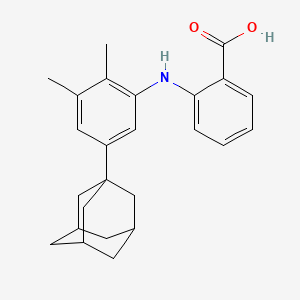![molecular formula C15H9BrN2 B14179525 (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile CAS No. 919293-31-5](/img/structure/B14179525.png)
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile is a complex organic compound with the molecular formula C15H9BrN2. It features a bromine atom attached to a benzo[h]isoquinoline core, which is further connected to an acetonitrile group. This compound is known for its unique structural properties, including multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[h]isoquinoline derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and acetonitrile groups, making it less reactive in certain chemical reactions.
6-Bromoisoquinoline: Similar structure but without the extended aromatic system of benzo[h]isoquinoline.
Acetonitrile Derivatives: Compounds with different substituents on the acetonitrile group, leading to varied chemical and biological properties.
Uniqueness
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile stands out due to its combination of a bromine atom and an acetonitrile group attached to a benzo[h]isoquinoline core.
Properties
CAS No. |
919293-31-5 |
|---|---|
Molecular Formula |
C15H9BrN2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
2-(9-bromobenzo[h]isoquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-12-1-2-13-10(3-5-17)7-11-4-6-18-9-15(11)14(13)8-12/h1-2,4,6-9H,3H2 |
InChI Key |
OCMWALWUHBSKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



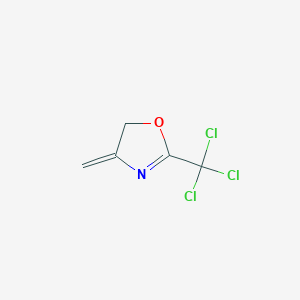

![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
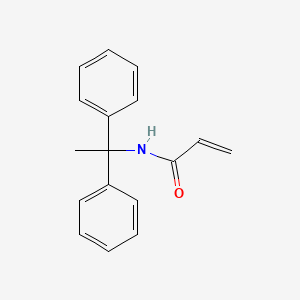

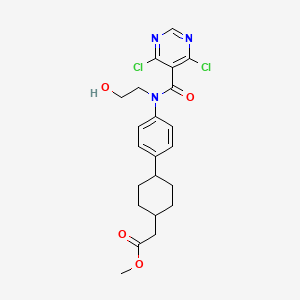

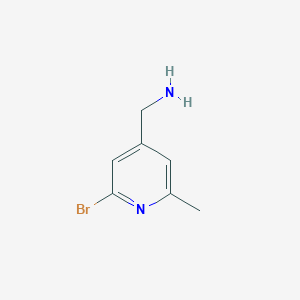
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
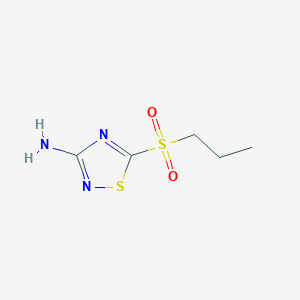
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)

